molecular formula C25H40ClNO3 B1677468 Org 20599 CAS No. 156685-94-8

Org 20599

Cat. No.: B1677468
CAS No.: 156685-94-8
M. Wt: 438.0 g/mol
InChI Key: NZFNABGZEQPYBX-PMBZPZLSSA-N
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Description

Org 20599, also known by its IUPAC name (2β,3α,5β)-21-chloro-3-hydroxy-2-morpholin-4-ylpregnan-20-one, is a synthetic neuroactive steroid. It exhibits sedative effects primarily through its action as a positive allosteric modulator of the gamma-aminobutyric acid A receptor and, at higher concentrations, as an agonist . This compound was initially developed for use as an anesthetic agent but was never marketed for this purpose. it continues to be utilized in scientific research .

Mechanism of Action

Target of Action

Org 20599 is a synthetic neuroactive steroid . Its primary target is the GABA A receptor . The GABA A receptor is a type of protein which responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the GABA A receptor . As a positive allosteric modulator, it enhances the receptor’s response to GABA. As an agonist, it can activate the receptor in the absence of GABA. This dual action results in increased inhibitory signaling in the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By modulating the GABA A receptor, this compound enhances the inhibitory effects of GABA in the nervous system. This can lead to sedative effects, as GABAergic signaling is known to decrease neuronal excitability.

Result of Action

The modulation of the GABA A receptor by this compound leads to sedative effects . It was developed for use as an anesthetic agent . Although it was never marketed for this purpose, it is still used in scientific research .

Biochemical Analysis

Biochemical Properties

Org 20599 plays a crucial role in biochemical reactions by modulating the activity of the GABA A receptor. This receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. This compound enhances the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain . At higher concentrations, this compound directly activates the GABA A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron . Additionally, this compound has been shown to positively modulate glycine receptors, albeit with lower potency .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By enhancing GABA A receptor activity, this compound increases inhibitory neurotransmission, leading to sedative and anxiolytic effects . This modulation of GABA A receptors also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s activation of GABA A receptors can inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability . This compound also influences gene expression by modulating the activity of transcription factors involved in the GABAergic signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GABA A receptor. This compound binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the receptor’s response to GABA . This positive allosteric modulation increases the frequency of chloride channel opening, leading to greater chloride ion influx and neuronal hyperpolarization . At higher concentrations, this compound acts as a direct agonist, binding to the GABA A receptor and activating it independently of GABA . This dual mechanism of action contributes to the compound’s potent sedative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions . Long-term studies have shown that this compound maintains its efficacy in modulating GABA A receptor activity over extended periods . Prolonged exposure to this compound can lead to receptor desensitization, reducing its effectiveness . Additionally, in vitro and in vivo studies have demonstrated that this compound’s effects on cellular function can persist for several hours after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound produces mild sedative effects without significant adverse effects . As the dosage increases, the sedative and anxiolytic effects become more pronounced, with higher doses leading to hypnosis and loss of righting reflexes in mice . At very high doses, this compound can cause toxic effects, including respiratory depression and motor impairment . These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with the GABA A receptor. The compound is metabolized in the liver by enzymes such as cytochrome P450 . This metabolism leads to the formation of various metabolites, which can also modulate GABA A receptor activity . This compound’s interaction with these metabolic pathways can influence metabolic flux and alter the levels of key metabolites involved in GABAergic signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is highly lipophilic, allowing it to easily cross cell membranes and the blood-brain barrier . Once inside the cell, this compound can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of this compound within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and localization .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane and intracellular compartments such as the endoplasmic reticulum and mitochondria . This compound’s activity is influenced by its localization, as it needs to be in proximity to GABA A receptors to exert its effects . The compound’s targeting signals and post-translational modifications play a role in directing it to specific subcellular compartments . This localization is crucial for this compound’s function as a modulator of GABA A receptor activity .

Preparation Methods

The synthesis of Org 20599 involves several steps, starting from the appropriate steroidal precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product

Chemical Reactions Analysis

Org 20599 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Org 20599 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of neuroactive steroids.

    Biology: this compound is employed in research to understand the role of gamma-aminobutyric acid A receptors in the central nervous system.

    Medicine: It is investigated for its potential therapeutic effects in conditions such as epilepsy, anxiety, and sleep disorders.

    Industry: This compound is used in the development of new anesthetic agents and other neuroactive drugs

Comparison with Similar Compounds

Org 20599 is similar to other neuroactive steroids such as alphaxalone and pregnanolone. it is unique in its specific structural modifications, including the presence of a morpholinyl group and a chlorine atom. These modifications contribute to its distinct pharmacological profile and potency . Similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-1-[(2S,3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40ClNO3/c1-24-8-7-19-17(18(24)5-6-20(24)23(29)15-26)4-3-16-13-22(28)21(14-25(16,19)2)27-9-11-30-12-10-27/h16-22,28H,3-15H2,1-2H3/t16-,17-,18-,19-,20+,21-,22-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFNABGZEQPYBX-PMBZPZLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CCl)CCC4C3(CC(C(C4)O)N5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CCl)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349651
Record name 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156685-94-8
Record name (2β,3α,5α)-21-Chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156685-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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